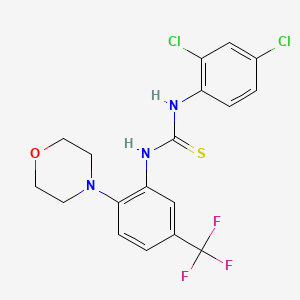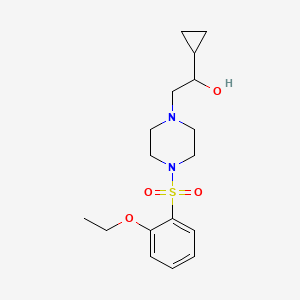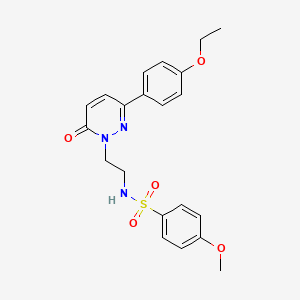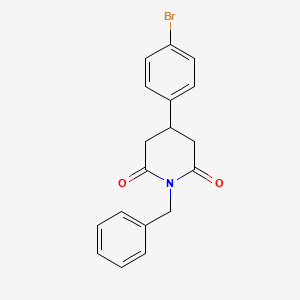
1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)thiourea, or simply DMTU, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential to interact with biological systems, as well as its potential to act as a chemical reagent.
Applications De Recherche Scientifique
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives have been highlighted for their enzyme inhibition capabilities, particularly against acetylcholinesterase and butyrylcholinesterase, enzymes critical in nerve function. These compounds have shown potential in the development of treatments for conditions involving these enzymes. Additionally, certain thiourea derivatives exhibit the ability to act as sensing probes for mercury, a highly toxic metal, using spectrofluorimetric techniques. This dual functionality underscores the chemical versatility of thiourea compounds in biomedical and environmental applications (Rahman et al., 2021).
Anticorrosion Applications
In the context of material science, thiourea derivatives have been studied for their efficacy as corrosion inhibitors for metals. Specifically, their use in hydrochloric acid media has demonstrated significant potential in protecting mild steel from corrosion, showcasing the practical applications of thiourea derivatives in extending the life of metal structures and components (Karthik, Tamilvendan, & Prabhu, 2014).
Antipathogenic Activity
The antipathogenic properties of thiourea derivatives have been investigated, with findings indicating significant activity against both Gram-positive and Gram-negative bacteria. This suggests the potential of thiourea compounds in the development of new antimicrobial agents, particularly those with specific action against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Antihypertensive and Sedative Effects
Research into thiourea derivatives has also revealed their potential in the pharmacological domain, particularly concerning antihypertensive and sedative effects. These compounds have been shown to exert notable blood pressure-lowering activity along with sedative properties, indicating their possible therapeutic applications in managing hypertension and related conditions (Tilley et al., 1980).
Photophysical Properties and Imaging Applications
Thiourea derivatives have been explored for their photophysical properties, including their potential use in fluorescence microscopy imaging. Specific compounds within this class have demonstrated the ability to be photoluminescent in certain conditions, suggesting their utility in biomedical imaging and diagnostic applications (Murphy et al., 2020).
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3OS/c19-12-2-3-14(13(20)10-12)24-17(28)25-15-9-11(18(21,22)23)1-4-16(15)26-5-7-27-8-6-26/h1-4,9-10H,5-8H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNUZVJADBYYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide](/img/structure/B2711924.png)


![4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2711930.png)

![4-Bromo-2-[(3,4-dimethylanilino)methyl]-6-methoxybenzenol](/img/structure/B2711932.png)

![4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2711935.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2711937.png)


![N-(3-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711941.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2711945.png)
![5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2711946.png)